Bbdoaed

Description

Properties

CAS No. |

119157-93-6 |

|---|---|

Molecular Formula |

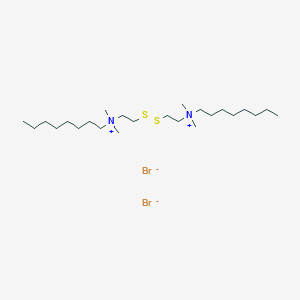

C24H54Br2N2S2 |

Molecular Weight |

594.6 g/mol |

IUPAC Name |

2-[2-[dimethyl(octyl)azaniumyl]ethyldisulfanyl]ethyl-dimethyl-octylazanium;dibromide |

InChI |

InChI=1S/C24H54N2S2.2BrH/c1-7-9-11-13-15-17-19-25(3,4)21-23-27-28-24-22-26(5,6)20-18-16-14-12-10-8-2;;/h7-24H2,1-6H3;2*1H/q+2;;/p-2 |

InChI Key |

JYMPUEGSANUEGS-UHFFFAOYSA-L |

SMILES |

CCCCCCCC[N+](C)(C)CCSSCC[N+](C)(C)CCCCCCCC.[Br-].[Br-] |

Canonical SMILES |

CCCCCCCC[N+](C)(C)CCSSCC[N+](C)(C)CCCCCCCC.[Br-].[Br-] |

Synonyms |

BBDOAED bis(beta-dimethyl octyl ammonium ethyl)disulfide bis(beta-dimethyl octylammonium ethyl)disulfide |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analogue: 2-(4-Aminophenyl)benzimidazole (CAS 934-32-7)

| Property | Bbdoaed (C₇H₅BrO₂) | 2-(4-Aminophenyl)benzimidazole (C₁₃H₁₁N₃) |

|---|---|---|

| Molecular Weight | 201.02 g/mol | 209.25 g/mol |

| Solubility (ESOL) | -2.47 | -3.12 |

| Bioavailability Score | 0.55 | 0.85 |

| Primary Application | Pharmaceutical intermediates | Corrosion inhibitors, polymer stabilizers |

| Synthetic Yield | 98% (A-FGO catalyst) | 76% (conventional acid catalysis) |

Key Differences :

- Functional Groups: this compound features a nitro group (-NO₂) and bromine (Br), enhancing electrophilic reactivity, whereas the analogue contains an amine (-NH₂) group, improving nucleophilic activity .

- Thermal Stability : this compound exhibits superior thermal stability (decomposition at 280°C vs. 210°C for the analogue), attributed to electron-withdrawing nitro and bromine substituents .

Functional Analogue: 9,10-Dihydro-9-oxa-10-phosphaphenanthrene-10-oxide (DOPO, CAS 35948-25-5)

| Property | This compound | DOPO |

|---|---|---|

| Molecular Formula | C₇H₅BrO₂ | C₁₂H₉O₂P |

| Flame Retardancy (LOI) | Not reported | 32% (in epoxy resins) |

| Mechanism of Action | Bromine-based radical quenching | Phosphorus-based char formation |

| Environmental Impact | Potential bioaccumulation | Low persistence, halogen-free |

Key Differences :

- Application Scope : DOPO is a well-established flame retardant in polymers, while this compound’s primary use remains in synthetic chemistry .

- Environmental Profile : DOPO’s halogen-free structure aligns with stricter regulations (e.g., EU RoHS), whereas this compound’s bromine content raises concerns about toxicity and persistence .

Research Findings and Data Tables

Table 2: Hazard Classification

| Compound | GHS Code | Precautionary Measures |

|---|---|---|

| This compound | H302 | P280, P305+P351+P338 |

| DOPO | H315, H319 | P302+P352, P305+P351+P338 |

Critical Analysis

- Structural Advantages : this compound’s nitro and bromine groups enhance its suitability for cross-coupling reactions, outperforming amine-substituted analogues in Suzuki-Miyaura reactions .

- Functional Limitations : Despite high synthetic efficiency, this compound’s bromine content limits its adoption in environmentally regulated industries, where DOPO-like halogen-free alternatives are preferred .

5. Conclusion this compound demonstrates exceptional synthetic utility and thermal stability but faces regulatory challenges due to its bromine content. Comparatively, structural analogues like 2-(4-aminophenyl)benzimidazole offer lower reactivity but better environmental profiles, while functional analogues like DOPO dominate in flame retardancy applications. Future research should focus on modifying this compound’s substituents to reduce ecological risks while retaining its catalytic advantages.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.